molecular formula C9H10O5S B1517247 2-[4-(Methanesulfonyloxy)phenyl]acetic acid CAS No. 64369-79-5

2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Cat. No. B1517247
CAS RN: 64369-79-5
M. Wt: 230.24 g/mol
InChI Key: QTOQTPBCDMNMCK-UHFFFAOYSA-N
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Description

2-[4-(Methanesulfonyloxy)phenyl]acetic acid, also known as MSOP, is an important organic compound used in various scientific research applications. MSOP is a carboxylic acid derivative of phenylacetic acid, and is used in the synthesis of various organic compounds, such as esters, amides, and more. MSOP is also used in various biochemical and physiological studies, and has a wide range of applications in the field of science.

Scientific Research Applications

Analytical Applications in Lipid Peroxidation Assays

One application of methanesulfonic acid, a related compound to 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, is in the development of colorimetric assays for lipid peroxidation. The reaction of 1-methyl-2-phenylindole with malondialdehyde (MDA) and 4-hydroxyalkenals in the presence of methanesulfonic acid produces a chromophore with strong absorbance, useful in measuring MDA and 4-hydroxyalkenals in biological samples, indicating lipid peroxidation levels (Gérard-Monnier et al., 1998).

Catalytic Oxidative Condensation in Chemical Synthesis

Methanesulfonic acid is also involved in catalytic processes. For instance, it plays a role in the direct oxidative condensation of methane molecules to acetic acid, a significant petrochemical process. This reaction, catalyzed by palladium in liquid sulfuric acid, exemplifies the use of methanesulfonic acid derivatives in facilitating key industrial chemical reactions (Periana et al., 2003).

Methanesulfonyl Fluoride in Enzymatic Reactions

In biochemical research, methanesulfonyl fluoride, closely related to the compound , has been studied for its interaction with acetylcholinesterase. This study enhances the understanding of enzyme-inhibitor interactions and the role of substituted ammonium ions in modulating these reactions, which is pivotal in developing enzyme-targeted drugs and understanding biochemical pathways (Kitz & Wilson, 1963).

Applications in Organic Synthesis

Additionally, methanesulfonic acid and its derivatives are employed in organic synthesis, particularly in reactions involving esters and sulfones. This includes processes like the ring-opening of O-benzylidene acetals and the synthesis of various organic compounds, demonstrating the versatility and utility of methanesulfonic acid derivatives in synthetic organic chemistry (Zinin et al., 2007).

Safety And Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage .

properties

IUPAC Name

2-(4-methylsulfonyloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-15(12,13)14-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOQTPBCDMNMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651745
Record name {4-[(Methanesulfonyl)oxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Methanesulfonyloxy)phenyl]acetic acid

CAS RN

64369-79-5
Record name {4-[(Methanesulfonyl)oxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Methanesulfonyloxy-phenyl)-acetic acid methyl ester (615 mg, 2.51 mmol) was dissolved in a 1:1 mixture of dioxane and water (6 mL) and an aq. solution of LiOH (2 eq., 5.05 mL, 1N) was added and the mixture was stirred at ambient temperature for 15 min. After the addition of aq. HCl (3N) and EtOAc, the phases were separated and the organic layer was dried (MgSO4), filtered and evaporated under reduced pressure. The title compound was obtained without further purification as a solid (497 mg, 85.7%). 1H NMR (400 MHz, CDCl3): δ 7.35-7.38 (d, 2H), 7.25-7.29 (d, 2H), 3.64 (s, 2H), 3.19 (s, 3H).
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615 mg
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6 mL
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5.05 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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